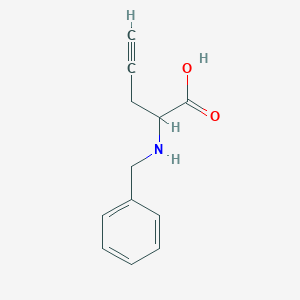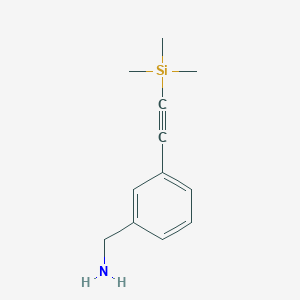
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Trimethylsilyl)ethynyl)phenyl)methanamine typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced by reacting a suitable precursor with trimethylsilylacetylene under specific conditions.
Attachment to the Phenyl Ring: The ethynyl group is then attached to the phenyl ring through a coupling reaction, often using a palladium catalyst.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-((Trimethylsilyl)ethynyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts stability and influences the compound’s reactivity, while the ethynyl and methanamine groups contribute to its binding affinity and specificity. These interactions can modulate various biological processes, making the compound a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
- (3-((Trimethylsilyl)ethynyl)phenyl)boronic acid
- (3-((Trimethylsilyl)ethynyl)phenyl)acetylene
- (3-((Trimethylsilyl)ethynyl)phenyl)methanol
Uniqueness
(3-((Trimethylsilyl)ethynyl)phenyl)methanamine is unique due to the presence of both the trimethylsilyl and methanamine groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
615288-77-2 |
|---|---|
Fórmula molecular |
C12H17NSi |
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
[3-(2-trimethylsilylethynyl)phenyl]methanamine |
InChI |
InChI=1S/C12H17NSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,10,13H2,1-3H3 |
Clave InChI |
HHBPSMBGEQIVSB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


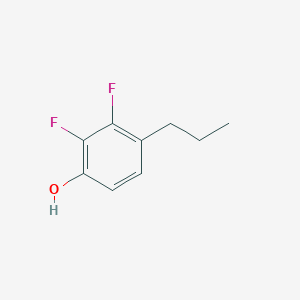

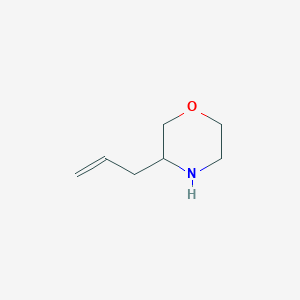
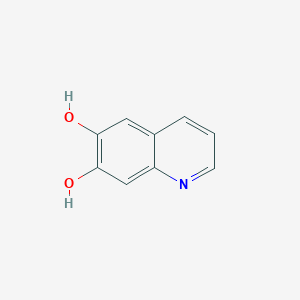
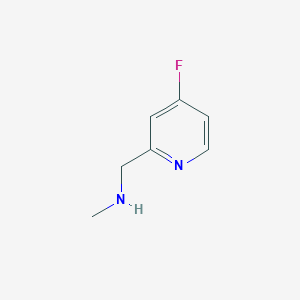
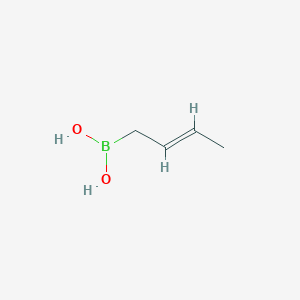
![(6R)-6-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B13030440.png)
![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
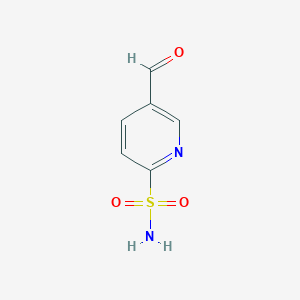
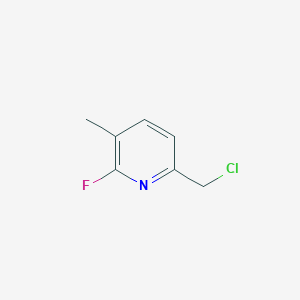
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
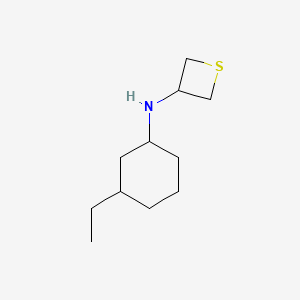
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
